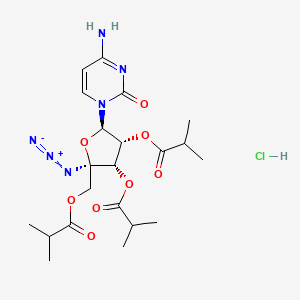

Balapiravir Hydrochloride

Description

Properties

CAS No. |

690270-65-6 |

|---|---|

Molecular Formula |

C21H31ClN6O8 |

Molecular Weight |

531.0 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrochloride |

InChI |

InChI=1S/C21H30N6O8.ClH/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31;/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31);1H/t14-,15+,16-,21-;/m1./s1 |

InChI Key |

RAJFQMDUVDHLII-PYZPAVLJSA-N |

Isomeric SMILES |

CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

Canonical SMILES |

CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-].Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R-1626; RO-4588161; R1626; RO4588161; R 1626; RO 4588161 |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Fall of Balapiravir Hydrochloride: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balapiravir hydrochloride (R1626), a tri-isobutyrate ester prodrug of the potent nucleoside analog 4'-azidocytidine (R1479), was once a promising candidate in the fight against chronic Hepatitis C Virus (HCV) infection. Developed by Hoffmann-La Roche, its mechanism of action centered on the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. Despite demonstrating significant antiviral activity in early clinical trials, its development was ultimately halted due to a narrow therapeutic window, characterized by dose-limiting toxicities, primarily lymphopenia, and a lack of sustained efficacy, particularly in later studies for Dengue fever. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Balapiravir, offering valuable insights for the ongoing development of antiviral therapeutics.

Discovery and Development Trajectory

The discovery of Balapiravir was rooted in the search for potent inhibitors of the HCV NS5B polymerase. The parent compound, 4'-azidocytidine (R1479), was identified as a promising nucleoside analog with significant in vitro activity against HCV replicons.[1] To enhance its oral bioavailability, a prodrug strategy was employed, leading to the synthesis of Balapiravir (R1626), the 2',3',5'-tri-isobutyrate ester of R1479.[2] This modification was designed to facilitate absorption from the gastrointestinal tract, with subsequent hydrolysis by cellular esterases to release the active R1479.

Initial clinical trials for HCV showed dose-dependent reductions in viral load.[2] However, when investigated as a potential treatment for Dengue fever, another flavivirus, Balapiravir failed to demonstrate clinical efficacy, despite achieving plasma concentrations of R1479 that were expected to be inhibitory.[3][4][5] Subsequent research suggested that the inflammatory cytokine response triggered by Dengue virus infection may have impaired the intracellular conversion of the prodrug to its active triphosphate form, thus diminishing its antiviral effect.[6] Ultimately, the development of Balapiravir was discontinued due to these efficacy and safety concerns.[6]

Chemical Synthesis

The synthesis of this compound involves two key stages: the synthesis of the active nucleoside analog, 4'-azidocytidine (R1479), and its subsequent esterification to form the prodrug, Balapiravir (R1626).

Synthesis of 4'-Azidocytidine (R1479)

While a detailed, step-by-step industrial synthesis protocol for R1479 is proprietary, the scientific literature outlines a general synthetic strategy for 4'-substituted nucleoside analogs. The synthesis typically starts from a suitably protected ribonucleoside. The key step is the introduction of the azido group at the 4' position of the ribose sugar. This is often achieved through a multi-step process involving the formation of a 4'-radical intermediate followed by trapping with an azide source.

General Synthetic Approach:

-

Protection of Hydroxyl Groups: The 2', 3', and 5' hydroxyl groups of a starting cytidine derivative are protected with suitable protecting groups (e.g., silyl ethers, acetals) to prevent unwanted side reactions.

-

Activation of the 4'-Position: The 4'-position is activated for nucleophilic substitution or radical reaction.

-

Introduction of the Azido Group: An azide-containing reagent is used to introduce the N3 group at the 4'-position.

-

Deprotection: The protecting groups on the hydroxyl groups are removed to yield 4'-azidocytidine.

Synthesis of Balapiravir (R1626) from R1479

The conversion of R1479 to Balapiravir is an esterification reaction.

General Protocol:

-

Reaction Setup: 4'-azidocytidine (R1479) is dissolved in a suitable aprotic solvent (e.g., pyridine, N,N-dimethylformamide).

-

Esterification: An excess of isobutyryl chloride or isobutyric anhydride is added to the solution. The reaction is typically carried out in the presence of a base (which can be the solvent itself, like pyridine, or an added base like triethylamine) to neutralize the HCl or isobutyric acid byproduct.

-

Monitoring and Work-up: The reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the mixture is worked up by quenching with water or an aqueous bicarbonate solution, followed by extraction with an organic solvent.

-

Purification: The crude Balapiravir is purified using column chromatography on silica gel.

-

Salt Formation: The purified Balapiravir free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol, diethyl ether) to precipitate this compound. The resulting solid is collected by filtration and dried.

Mechanism of Action

Balapiravir acts as a prodrug and its antiviral activity is dependent on its intracellular conversion to the active triphosphate form of 4'-azidocytidine.

Signaling Pathway of Balapiravir Activation and Action:

Caption: Intracellular activation and mechanism of action of Balapiravir.

The activation cascade is as follows:

-

Hydrolysis: After oral administration and absorption, Balapiravir is rapidly hydrolyzed by cellular esterases into its active parent nucleoside, 4'-azidocytidine (R1479).[2]

-

Phosphorylation: R1479 is subsequently phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally to the active triphosphate form (R1479-TP).[1][7] The initial phosphorylation is a critical rate-limiting step and is likely catalyzed by deoxycytidine kinase (dCK), with subsequent phosphorylations by other cellular kinases like UMP-CMP kinase and nucleoside diphosphate kinases.[8][9]

-

Inhibition of Viral RdRp: R1479-TP acts as a competitive inhibitor of the natural nucleotide substrates for the viral RNA-dependent RNA polymerase (RdRp).[1][7] Upon incorporation into the growing viral RNA chain, the 4'-azido group sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.[1]

Quantitative Data

Table 1: In Vitro Antiviral Activity of 4'-Azidocytidine (R1479)

| Virus | Assay System | Cell Line | IC50 / EC50 (µM) | Reference(s) |

| Hepatitis C Virus (HCV) | Subgenomic Replicon (1b) | Huh-7 | 1.28 | [1][7] |

| Dengue Virus (DENV-1) | Primary Human Macrophages | - | 1.3 - 3.2 | [3] |

| Dengue Virus (DENV-2) | Primary Human Macrophages | - | 1.3 - 3.2 | [3] |

| Dengue Virus (DENV-4) | Primary Human Macrophages | - | 1.3 - 3.2 | [3] |

| Dengue Virus (DENV) | Dendritic Cells | - | 5.2 - 6.0 | [3] |

Table 2: Pharmacokinetic Parameters of R1479 after Oral Administration of Balapiravir in Dengue Patients (Day 1)

| Balapiravir Dose | Cmax (µM) | C12h (µM) | Reference(s) |

| 1500 mg | >6 | 2.7 - 4.9 | [3] |

| 3000 mg | >6 | 2.1 - 15.7 | [3] |

Table 3: Clinical Trial Outcomes for Balapiravir

| Indication | Phase | Treatment Regimen | Key Efficacy Outcome | Key Safety Findings | Reference(s) |

| Hepatitis C (GT1) | 1b | Monotherapy (up to 4500 mg bid for 14 days) | Dose-dependent mean viral load reduction (up to 3.7 log10 IU/mL) | Generally well-tolerated in short-term monotherapy. | [2] |

| Hepatitis C (GT1) | 2a | Combination with Peg-IFNα-2a +/- Ribavirin | Mean viral load reduction of 5.2 log10 IU/mL (triple therapy) at 4 weeks. | Significant hematological changes, particularly neutropenia. | [2] |

| Dengue Fever | 1 | 1500 mg or 3000 mg orally for 5 days | No measurable effect on viremia kinetics or fever clearance time compared to placebo. | Well-tolerated with an adverse event profile similar to placebo. | [3][4][5] |

Experimental Protocols

HCV Replicon Assay (General Protocol)

This assay is a cornerstone for evaluating the in vitro efficacy of anti-HCV compounds.

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 (to maintain the replicon).

-

Compound Treatment: Cells are seeded in 96-well or 384-well plates. After cell attachment, they are treated with serial dilutions of the test compound (e.g., R1479) and incubated for 48-72 hours.

-

Luciferase Assay: After incubation, the cell culture medium is removed, and cells are lysed. The luciferase substrate is added, and the luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the viral replication) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound on the host cells to determine the therapeutic index.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (General Protocol)

This biochemical assay directly measures the inhibitory effect of a compound on the viral polymerase.

-

Enzyme and Template: Recombinant HCV NS5B polymerase is used as the enzyme source. A synthetic RNA template is used as the substrate for RNA synthesis.

-

Reaction Mixture: The reaction is carried out in a buffer containing the NS5B enzyme, the RNA template, ribonucleotides (ATP, GTP, CTP, and UTP, one of which is radiolabeled, e.g., [α-³³P]GTP), and the test compound (e.g., R1479-TP) at various concentrations.

-

Incubation: The reaction mixture is incubated at the optimal temperature for the enzyme (e.g., 30°C) for a defined period to allow for RNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.

-

Quantification: The amount of radioactivity incorporated into the RNA is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of RNA synthesis against the inhibitor concentration.

Visualizations

Experimental Workflow: From Discovery to Clinical Trials

Caption: A simplified workflow of the development of Balapiravir.

Conclusion

The story of this compound serves as a critical case study in antiviral drug development. It highlights the potential of prodrug strategies to overcome pharmacokinetic limitations and the importance of the viral and host cell context in determining a drug's efficacy. While Balapiravir itself did not reach the market, the knowledge gained from its development, particularly regarding the intricacies of nucleoside analog activation and the challenges of treating acute viral infections like Dengue, continues to inform the design and evaluation of new antiviral agents. The detailed understanding of its synthesis, mechanism of action, and clinical performance provides a valuable resource for researchers dedicated to combating viral diseases.

References

- 1. The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Balapiravir - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Balapiravir: A Technical Overview of a Nucleoside Analogue Prodrug Targeting Viral RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir (R1626) is a prodrug of the potent nucleoside analogue R1479 (4'-azidocytidine), designed to inhibit the replication of the Hepatitis C Virus (HCV). Developed by Hoffmann-La Roche, Balapiravir was investigated for the treatment of chronic HCV infection and later for Dengue Virus (DENV) infection. This technical guide provides an in-depth overview of Balapiravir, focusing on its mechanism of action as a prodrug, the antiviral activity of its active metabolite R1479, and a summary of its preclinical and clinical evaluation. The information is presented to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Mechanism of Action: From Prodrug to Active Triphosphate

Balapiravir is a tri-isobutyryl ester prodrug of the cytidine nucleoside analogue R1479. This formulation enhances the oral bioavailability of R1479.[1] Following oral administration, Balapiravir is efficiently absorbed and rapidly hydrolyzed by cellular esterases to release the active nucleoside, R1479.

R1479 itself is not the active antiviral agent. It must undergo intracellular phosphorylation by host cell kinases to its triphosphate form, R1479-triphosphate. This three-step phosphorylation process is crucial for its antiviral activity.

The active R1479-triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B) in HCV.[1][2] R1479-triphosphate mimics the natural substrate (cytidine triphosphate) and is incorporated into the nascent viral RNA strand. Upon incorporation, the 4'-azido group on the ribose sugar moiety of R1479 acts as a chain terminator, preventing further elongation of the viral RNA, thus halting viral replication.[3] The HCV NS5B polymerase is an ideal target for antiviral therapy as it is essential for viral replication and is not present in host mammalian cells, minimizing off-target effects.[4]

dot

Caption: Metabolic activation pathway of Balapiravir to its active triphosphate form and inhibition of HCV NS5B polymerase.

Quantitative Data Summary

The following tables summarize the key quantitative data for Balapiravir and its active metabolite R1479 from various preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity of R1479

| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |

| HCV | Huh-7 | Subgenomic Replicon | 1.28 | - | [4] |

| DENV-1 | Huh-7 | - | - | 1.9 - 11 | [2][5] |

| DENV-2 | Huh-7 | - | - | 1.9 - 11 | [2][5] |

| DENV-4 | Huh-7 | - | - | 1.9 - 11 | [2][5] |

| DENV-1 | Macrophages | - | - | 1.3 - 3.2 | [2] |

| DENV-2 | Macrophages | - | - | 1.3 - 3.2 | [2] |

| DENV-4 | Macrophages | - | - | 1.3 - 3.2 | [2] |

| DENV-1 | Dendritic Cells | - | - | 5.2 - 6.0 | [2] |

| DENV-2 | Dendritic Cells | - | - | 5.2 - 6.0 | [2] |

| DENV-4 | Dendritic Cells | - | - | 5.2 - 6.0 | [2] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Table 2: Clinical Pharmacokinetics of R1479 following Oral Balapiravir Administration

| Population | Dose of Balapiravir | Cmax of R1479 (µM) | Study |

| Dengue Patients | 1500 mg BID | >6 (in most patients) | A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients[2] |

| Dengue Patients | 3000 mg BID | >6 (in 95% of patients) | A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients[2] |

Cmax: Maximum plasma concentration; BID: twice daily.

Table 3: Clinical Efficacy of Balapiravir in HCV Genotype 1 Patients (Phase 1b Monotherapy)

| Dose of Balapiravir (BID for 14 days) | Maximum Mean Viral Load Reduction (log10 IU/mL) | Reference(s) |

| 4500 mg | 3.7 | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Balapiravir and R1479 are provided below.

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of purified recombinant HCV NS5B protein.

Materials:

-

Purified recombinant HCV NS5B protein

-

RNA template (e.g., poly(A) or a heteropolymeric template)

-

RNA primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radio-labeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)

-

Test compound (R1479-triphosphate)

-

Scintillation fluid and counter or filter-binding apparatus

Protocol:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

-

Add varying concentrations of the test compound (R1479-triphosphate) to the reaction mixture.

-

Initiate the reaction by adding the purified HCV NS5B enzyme and the rNTP mix, including the radio-labeled rNTP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized radio-labeled RNA onto a filter membrane or capture it using a scintillation proximity assay (SPA).

-

Wash the filter to remove unincorporated radio-labeled rNTPs.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of NS5B activity for each compound concentration compared to a no-compound control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration.

dot

Caption: Experimental workflow for the HCV NS5B polymerase inhibition assay.

HCV Subgenomic Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells (Huh-7).

Materials:

-

Huh-7 cells

-

HCV subgenomic replicon RNA (containing a selectable marker like the neomycin resistance gene)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

G418 (neomycin analogue for selection)

-

Test compound (R1479)

-

Reagents for RNA extraction and quantification (e.g., RT-qPCR) or a reporter gene assay (e.g., luciferase)

Protocol:

-

Transfect Huh-7 cells with the HCV subgenomic replicon RNA via electroporation.

-

Plate the transfected cells and allow them to adhere.

-

For stable replicon cell line generation, culture the cells in the presence of G418 to select for cells that are successfully replicating the HCV replicon RNA, which expresses the neomycin resistance gene.

-

Once a stable replicon-harboring cell line is established, seed the cells into multi-well plates.

-

Treat the cells with various concentrations of the test compound (R1479).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Lyse the cells and either: a. Extract total RNA and quantify the levels of HCV RNA using RT-qPCR, normalizing to a housekeeping gene. b. If the replicon contains a reporter gene (e.g., luciferase), measure the reporter activity.

-

Calculate the percent inhibition of HCV replication for each compound concentration relative to a vehicle-treated control.

-

Determine the EC50 value by plotting the percent inhibition against the compound concentration. A cytotoxicity assay is typically run in parallel to assess the compound's effect on cell viability.

dot

References

- 1. [PDF] A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients | Semantic Scholar [semanticscholar.org]

- 2. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Balapiravir hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Balapiravir Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balapiravir hydrochloride (R-1626, Ro4588161) is a prodrug of the nucleoside analog 4'-azidocytidine (R1479). Following oral administration, Balapiravir is efficiently converted to its active triphosphate form, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Balapiravir's active metabolite, R1479, against a range of RNA viruses. The document details the mechanism of action, summarizes key quantitative antiviral activity data, and provides comprehensive experimental protocols for the assays used to determine its efficacy.

Mechanism of Action

Balapiravir is an orally bioavailable prodrug designed to deliver the active antiviral agent, R1479, into the host. The mechanism of action involves several key intracellular steps:

-

Prodrug Conversion: After absorption, the ester moieties of Balapiravir are cleaved by host cellular enzymes, releasing the nucleoside analog R1479 into circulation.

-

Intracellular Phosphorylation: R1479 is subsequently phosphorylated by host cell kinases to its active 5'-triphosphate form (R1479-TP).

-

RdRp Inhibition: R1479-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.[1][2]

The conversion of Balapiravir to its active triphosphate form is a critical determinant of its antiviral efficacy.[2]

References

The Core Mechanism of Balapiravir: A Technical Guide to Its Inhibition of Hepatitis C Virus Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Balapiravir (R1626), an investigational nucleoside analog inhibitor of the Hepatitis C Virus (HCV). Although its clinical development was ultimately halted due to safety concerns, the study of Balapiravir and its active metabolite, R1479, offers valuable insights into the principles of HCV polymerase inhibition. This document details its mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows involved in its evaluation.

Mechanism of Action: A Prodrug Approach to Polymerase Inhibition

Balapiravir is an orally administered tri-isobutyl ester prodrug of the potent nucleoside analog 4'-azidocytidine (R1479).[1][2] The prodrug design enhances the bioavailability of the active compound.[2] Following oral administration and absorption, Balapiravir undergoes rapid and efficient conversion in the body to its active nucleoside form, R1479.[2][3]

The antiviral activity of R1479 is dependent on its intracellular phosphorylation by host cell kinases to its 5'-triphosphate form, R1479-triphosphate.[3] This active metabolite mimics the natural cytidine triphosphate nucleotide. It is recognized and incorporated by the HCV NS5B RNA-dependent RNA polymerase (RdRp) into the nascent viral RNA strand.[2][3] The presence of the 4'-azido group on the ribose sugar moiety acts as a chain terminator, preventing further elongation of the viral RNA, thus halting replication.[2][4]

Quantitative Efficacy Data

The antiviral activity of Balapiravir has been quantified in both human clinical trials (in vivo) and cell-based HCV replicon systems (in vitro).

In Vivo Antiviral Activity

Clinical trials in treatment-naïve patients with HCV genotype 1 demonstrated that Balapiravir produced dose-dependent reductions in serum HCV RNA levels.[1][2] A 14-day monotherapy study showed a maximum mean viral load reduction of 3.7 log₁₀ IU/mL at the highest dose.[2] When used in combination with peginterferon alfa-2a (PEG-IFN) and ribavirin (RBV), it showed a synergistic effect, achieving more rapid and profound viral suppression in the initial weeks of treatment compared to the standard of care alone.[1][2]

Table 1: Summary of In Vivo Antiviral Efficacy from Clinical Trials

| Trial Phase | Treatment Regimen | Patient Population | Duration | Mean HCV RNA Reduction (log₁₀ IU/mL) | Citation(s) |

|---|---|---|---|---|---|

| Phase 1b | Balapiravir Monotherapy (4500 mg bid) | HCV Genotype 1 | 14 Days | 3.7 | [2] |

| Phase 2a | Balapiravir (1500 mg bid) + PEG-IFN + RBV | HCV Genotype 1 | 4 Weeks | 5.2 | [2] |

| Phase 2a | PEG-IFN + RBV (SOC) | HCV Genotype 1 | 4 Weeks | 2.6 | [2] |

| Phase 2 | Balapiravir (1000 mg bid) + PEG-IFN + RBV | HCV Genotype 1 | 12 Weeks | 4.9 | [1] |

| Phase 2 | Placebo + PEG-IFN + RBV | HCV Genotype 1 | 12 Weeks | 3.7 |[1] |

In Vitro Potency

The in vitro activity of R1479, the active form of Balapiravir, was evaluated using HCV replicon assays. These systems consist of human hepatoma cells (e.g., Huh-7) that harbor a self-replicating subgenomic HCV RNA, allowing for the direct measurement of replication inhibition.

Table 2: Summary of In Vitro Antiviral Potency

| Compound | Assay System | Parameter | Value | Citation(s) |

|---|---|---|---|---|

| R1479 | DENV in Huh-7 cells* | EC₅₀ | 1.9–11 μM | [5] |

| R1479-TP | DENV Polymerase Activity | Inhibition | Dose-dependent |[3] |

*Note: Specific EC₅₀ values for R1479 against HCV replicons are not detailed in the provided search results, but its potent activity was the basis for its clinical development.[2] Data from the closely related Dengue virus (DENV) is included for context.

Experimental Protocols

The evaluation of Balapiravir's antiviral activity relied on established methodologies in virology and pharmacology.

HCV Replicon Assay for EC₅₀ Determination

The 50% effective concentration (EC₅₀) is a critical measure of a drug's potency. It is typically determined using a cell-based HCV replicon assay.

Methodology:

-

Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are seeded into 96-well plates and allowed to adhere overnight.[6] The replicon often contains a reporter gene, such as luciferase, to facilitate quantification of viral replication.[6]

-

Compound Addition: The test compound (e.g., R1479) is serially diluted to various concentrations and added to the cell culture medium.[6] Control wells receive a vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow HCV replication to occur in the presence of the inhibitor.[6]

-

Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, cell lysates are collected, and luminescence is measured using a luminometer. The light output is directly proportional to the level of replicon RNA.[6]

-

Data Analysis: The luminescence signals from treated wells are normalized to the signals from control wells. The EC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay for CC₅₀ Determination

To assess the therapeutic index, the 50% cytotoxic concentration (CC₅₀) is determined in parallel with the EC₅₀.

Methodology:

-

Cell Seeding: Parental Huh-7 cells (without the replicon) are seeded in a 96-well plate.

-

Compound Addition: The compound is added in the same concentrations used for the EC₅₀ assay.

-

Incubation: Plates are incubated for the same duration.

-

Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo) that quantifies metabolic activity.

-

Data Analysis: The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50%.

Resistance Profile

During short-term clinical trials of Balapiravir, the emergence of drug-resistant HCV variants was not detected.[1] This suggests a relatively high barrier to resistance for this class of nucleoside inhibitors, a favorable characteristic compared to many non-nucleoside polymerase inhibitors and protease inhibitors.[7] The S282T mutation in the NS5B polymerase is a known resistance-associated substitution for some nucleoside inhibitors, but its selection under Balapiravir pressure was not reported.[8]

Conclusion and Clinical Perspective

Balapiravir is a prodrug of a potent nucleoside analog inhibitor that effectively targets the HCV NS5B polymerase, leading to chain termination and the inhibition of viral replication. It demonstrated significant, dose-dependent antiviral activity against HCV genotype 1 in both monotherapy and combination therapy settings. However, further clinical development was halted because of an unacceptable benefit-to-risk ratio, primarily due to dose-related hematological adverse events, including lymphopenia and neutropenia, when combined with peginterferon and ribavirin.[1] Despite its discontinuation, the study of Balapiravir underscores the viability of the NS5B polymerase as a target and the utility of the nucleoside inhibitor class in achieving viral suppression in HCV.

References

- 1. Balapiravir plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients() - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Activation of Peripheral Blood Mononuclear Cells by Dengue Virus Infection Depotentiates Balapiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

Structural analysis of Balapiravir Hydrochloride and its active metabolites

An In-depth Technical Guide to the Structural Analysis of Balapiravir Hydrochloride and Its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balapiravir (also known as R-1626 or Ro 4588161) is an investigational oral prodrug of a potent nucleoside analog inhibitor.[1][2] Initially developed for the treatment of Hepatitis C Virus (HCV), it was later studied for other RNA viruses like Dengue virus (DENV).[3][4] This document provides a comprehensive overview of the structural characteristics of this compound and its sequential active metabolites. It details the metabolic activation pathway, mechanism of action, and summarizes key quantitative data from preclinical and clinical studies.

Chemical Structure and Properties

Balapiravir is the 2',3',5'-tri-isobutyryl ester prodrug of 4'-azidocytidine.[3] This esterification significantly enhances the molecule's bioavailability after oral administration.[3] The hydrochloride salt form is typically used for formulation purposes.

Table 1: Physicochemical Properties of Balapiravir

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₃₀N₆O₈ | [2][5] |

| Molar Mass | 494.505 g·mol⁻¹ | [2] |

| Synonyms | R-1626, Ro 4588161 | [1][6] |

| Chemical Class | Glycosylamine, Nucleoside Analog | [5] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |[2] |

Metabolic Activation Pathway

The antiviral activity of Balapiravir is dependent on its intracellular conversion into the active triphosphate form. This multi-step process is crucial for its therapeutic effect.

-

Step 1: Conversion to R1479: Following oral absorption, the ester moieties of Balapiravir are rapidly cleaved by cellular esterases in the gastrointestinal tract and liver. This hydrolysis yields the primary circulating metabolite, R1479 (4'-azidocytidine).[3][7]

-

Step 2: Phosphorylation Cascade: Once R1479 enters target cells, it is sequentially phosphorylated by host cellular kinases. This cascade converts the nucleoside analog first into its monophosphate, then diphosphate, and finally into the pharmacologically active R1479 triphosphate.[7][8]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Balapiravir - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

Early-stage research on Balapiravir for Dengue fever

An In-depth Technical Guide to the Early-Stage Research of Balapiravir for Dengue Fever

Introduction

Balapiravir (R-1626, Ro4588161) is an experimental antiviral drug investigated for the treatment of Dengue fever.[1][2] It is a prodrug of the nucleoside analogue 4'-azidocytidine, known as R1479.[1][3] Originally developed by Hoffmann-La Roche for chronic hepatitis C virus (HCV) infection, its clinical development for HCV was halted due to safety concerns during extended therapy in combination with other drugs.[1][4] The rationale for exploring Balapiravir's efficacy against Dengue virus (DENV) stemmed from the structural similarity between the RNA-dependent RNA polymerases of HCV and DENV.[1] This guide provides a comprehensive overview of the preclinical and early clinical research on Balapiravir for Dengue fever, focusing on its in vitro activity, clinical trial results, and the subsequent understanding of its lack of in vivo efficacy.

Mechanism of Action

Balapiravir is administered orally and is converted in the body to its active nucleoside form, R1479.[3] Cellular kinases then phosphorylate R1479 to its 5'-triphosphate metabolite.[3][5] This active triphosphate form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the viral RNA genome.[3] By incorporating into the nascent viral RNA chain, it causes premature termination, thus inhibiting viral replication.[6]

Figure 1: Proposed mechanism of action for Balapiravir against Dengue virus.

In Vitro Efficacy

The active form of Balapiravir, R1479, demonstrated inhibitory activity against multiple Dengue virus serotypes and clinical isolates in various human cell lines.

| Cell Line | DENV Serotype(s) | Mean EC₅₀ (µM) |

| Huh-7 Cells | DENV reference strains & clinical isolates | 1.9 - 11 |

| Primary Human Macrophages | DENV-1, DENV-2, DENV-4 | 1.3 - 3.2 |

| Primary Human Dendritic Cells | DENV-1, DENV-2, DENV-4 | 5.2 - 6.0 |

| Table 1: In Vitro Anti-DENV Activity of R1479.[1][7] |

Experimental Protocol: In Vitro Inhibition Assay

The antiviral activity of R1479 was evaluated in Huh-7 cells, a human hepatoma cell line.[1][7]

-

Cell Culture: Huh-7 cells were cultured in appropriate media and seeded into plates.

-

Virus Infection: Cells were infected with DENV reference strains or clinical isolates.

-

Compound Treatment: Following viral adsorption, the medium was replaced with fresh medium containing serial dilutions of R1479 or a control compound (like NITD008).[1]

-

Incubation: The infected and treated cells were incubated for a defined period to allow for viral replication.

-

Quantification: Viral replication was quantified by measuring the amount of viral RNA produced, typically using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curve.[1]

Clinical Trial: NCT01096576

An exploratory, dose-escalating, randomized, double-blind, placebo-controlled trial was conducted in Vietnam to assess the safety, tolerability, and antiviral efficacy of Balapiravir in adult male patients with Dengue.[1][8][9]

Experimental Protocol: Clinical Trial Design

-

Patient Enrollment: 64 adult men (18-65 years) with suspected Dengue, confirmed by a positive NS1 rapid test, were enrolled within 48 hours of symptom onset.[1]

-

Randomization and Treatment: Patients were randomly assigned to one of three arms:

-

Endpoint Assessment:

-

Virological: Viremia was assessed by qRT-PCR twice daily, and NS1 antigenemia was measured daily.[1]

-

Clinical: Fever clearance time was a key clinical endpoint.[1]

-

Pharmacokinetic: Serum samples were collected at predose (time 0) and at 2, 4, 8, and 12 hours post-dose on days 1 and 5 to measure plasma concentrations of R1479.[7]

-

Safety: Clinical and laboratory adverse events were monitored throughout the study.[1]

-

Pharmacokinetic and Clinical Outcomes

Pharmacokinetic analysis showed that Balapiravir was readily converted to R1479, achieving plasma concentrations that were expected to be inhibitory based on the in vitro data.[1]

| Treatment Group | Parameter | Day 1 |

| 1500 mg Balapiravir | Cₘₐₓ of R1479 (µM) | >6 µM in most patients |

| C₁₂ₕ of R1479 (µM) | 2.7 - 4.9 | |

| 3000 mg Balapiravir | Cₘₐₓ of R1479 (µM) | >6 µM in 95% of patients |

| C₁₂ₕ of R1479 (µM) | 2.1 - 15.7 | |

| Table 2: Pharmacokinetic Parameters of R1479 on Study Day 1.[1] |

Despite achieving target plasma concentrations, Balapiravir treatment showed no significant clinical or virological benefit compared to placebo.[1][8][9]

-

Virological Efficacy: Balapiravir did not alter the kinetics of viremia or NS1 antigenemia.[1][9]

-

Clinical Efficacy: There was no reduction in the time to fever clearance.[1][9]

-

Safety and Tolerability: Balapiravir was well-tolerated, with an adverse event profile similar to that of the placebo group.[1][8][9]

Unraveling the Lack of Efficacy

The discrepancy between the promising in vitro data and the disappointing clinical trial results prompted further investigation. Subsequent research revealed that the host immune response to DENV infection actively hindered the drug's mechanism of action.[2][5]

Dengue virus infection of peripheral blood mononuclear cells (PBMCs) triggers the production of cytokines.[2][5] These cytokines were found to decrease the efficiency of the conversion of R1479 into its active triphosphate form within the host cells.[5] This depotentiation meant that, despite adequate plasma levels of R1479, the intracellular concentration of the active antiviral agent was insufficient to inhibit viral replication effectively.[5]

Figure 2: DENV-induced cytokine production inhibits the activation of R1479.

Animal Models in Dengue Research

The development of suitable animal models that fully replicate human Dengue disease has been a significant challenge.[10][11] Non-human primates can be infected but do not typically develop severe disease.[10] Immunocompetent mice are generally resistant to DENV, although some models using neonatal or highly adapted virus strains show some signs of disease.[10][12] The most frequently used models for preclinical antiviral testing are immunocompromised mice, such as those deficient in interferon (IFN) receptors (e.g., AG129 mice), which are more susceptible to DENV infection.[13] While these models are valuable, the failure of drugs like Balapiravir highlights the potential disconnect between preclinical models and human clinical outcomes, emphasizing the complexity of Dengue pathogenesis.[13]

Conclusion

The early-stage research on Balapiravir for Dengue fever serves as a crucial case study in antiviral drug development. While the drug's active metabolite, R1479, demonstrated potent in vitro activity against Dengue virus, it failed to produce any virological or clinical benefits in a human trial.[1][9][14] This failure was not due to poor pharmacokinetics but rather to a previously unappreciated mechanism wherein the host's innate immune response to the infection actively depotentiated the drug by inhibiting its conversion to the active triphosphate form.[2][5] Although Balapiravir is not a viable candidate for Dengue treatment, the rigorous clinical trial established a valuable framework for future antiviral studies in this field and provided a critical lesson on the complex interplay between host immunity and drug efficacy.[1][14]

References

- 1. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balapiravir - Wikipedia [en.wikipedia.org]

- 3. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal Models of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian animal models for dengue virus infection: a recent overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. [PDF] A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients | Semantic Scholar [semanticscholar.org]

The Role of 4'-Azidocytidine in Balapiravir's Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balapiravir (R1626) is a tri-isobutyrate ester prodrug of the nucleoside analog 4'-azidocytidine (R1479). Developed primarily for the treatment of Hepatitis C Virus (HCV) infection, its antiviral activity is entirely dependent on the intracellular conversion to its active form, 4'-azidocytidine triphosphate (R1479-TP). This active metabolite serves as a competitive inhibitor and a chain terminator of the HCV RNA-dependent RNA polymerase (NS5B), thereby halting viral replication. This technical guide provides a comprehensive overview of the mechanism of action of 4'-azidocytidine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Although the clinical development of balapiravir for HCV was halted due to safety concerns, the study of 4'-azidocytidine continues to provide valuable insights into the development of antiviral nucleoside analogs.

Mechanism of Action: From Prodrug to Viral RNA Chain Termination

The antiviral efficacy of Balapiravir is a multi-step process that begins with its oral administration and culminates in the termination of viral RNA synthesis. This pathway involves initial hydrolysis of the prodrug, cellular uptake of the active nucleoside, and subsequent intracellular phosphorylation.

Bioactivation Pathway

Balapiravir is designed as a prodrug to enhance the oral bioavailability of 4'-azidocytidine (R1479).[1] Upon oral administration, Balapiravir undergoes rapid hydrolysis by esterases in the gastrointestinal tract and blood, releasing 4'-azidocytidine.[2] This active nucleoside is then transported into host cells, primarily hepatocytes in the case of HCV infection.

Inside the cell, 4'-azidocytidine is sequentially phosphorylated by host cell kinases to its monophosphate (MP), diphosphate (DP), and finally to its active triphosphate form, 4'-azidocytidine triphosphate (R1479-TP).[3] This triphosphorylated molecule is the key effector that directly targets the viral replication machinery.

Inhibition of HCV NS5B Polymerase and Chain Termination

The active metabolite, 4'-azidocytidine triphosphate (R1479-TP), acts as a competitive inhibitor of the natural substrate, cytidine triphosphate (CTP), for the HCV RNA-dependent RNA polymerase (NS5B).[1][4] R1479-TP binds to the active site of the NS5B polymerase and is incorporated into the nascent viral RNA strand.[4]

Upon incorporation, the 4'-azido group on the ribose sugar moiety of R1479-TP sterically hinders the formation of a phosphodiester bond with the incoming nucleotide. This prevents further elongation of the RNA chain, leading to premature termination of viral RNA synthesis.[4] This mechanism classifies 4'-azidocytidine as a non-obligate chain terminator.

Quantitative Antiviral Activity

The antiviral potency of 4'-azidocytidine (R1479) and its derivatives has been quantified in various in vitro and clinical studies.

In Vitro Activity

The inhibitory activity of R1479 and its triphosphate form against HCV has been determined using subgenomic replicon assays and enzymatic assays.

| Compound | Assay | Target | Value | Reference |

| 4'-Azidocytidine (R1479) | HCV Subgenomic Replicon | HCV Genotype 1b | IC50 = 1.28 µM | [1][5] |

| 4'-Azidocytidine (R1479) | HCV Subgenomic Replicon | HCV Genotype 1b | EC50 = 1.28 µM | [2] |

| 4'-Azidocytidine Triphosphate (R1479-TP) | HCV NS5B Polymerase Inhibition | Recombinant HCV Polymerase | Ki = 40 nM | [1][5] |

| 4'-Azidoarabinocytidine | HCV Subgenomic Replicon | HCV Genotype 1b | IC50 = 0.17 µM | [6] |

Clinical Efficacy of Balapiravir in HCV Genotype 1 Patients

Clinical trials of Balapiravir in combination with peginterferon alfa-2a and ribavirin demonstrated dose-dependent antiviral activity in patients with chronic HCV genotype 1 infection.

| Treatment Group | Duration | Mean Viral Load Reduction (log10 IU/mL) | Sustained Virological Response (SVR) | Reference |

| Balapiravir 1500 mg BID + PEG-IFN/RBV | 12 weeks | Not Reported | 32-50% (range across Balapiravir groups) | [7] |

| Balapiravir 1000 mg BID + PEG-IFN/RBV | 12 weeks | Not Reported | 32-50% (range across Balapiravir groups) | [7] |

| Balapiravir 500 mg BID + PEG-IFN/RBV | 12 weeks | Not Reported | 32-50% (range across Balapiravir groups) | [7] |

| Placebo + PEG-IFN/RBV | 12 weeks | Not Reported | 43% | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of 4'-azidocytidine.

HCV Subgenomic Replicon Assay (Luciferase Reporter)

This assay is used to determine the in vitro efficacy of antiviral compounds against HCV replication in a cell-based system.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.[8][9]

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

4'-Azidocytidine (R1479) and control compounds.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Maintain the Huh-7 replicon cell line in DMEM with 10% FBS and G418 to ensure the retention of the replicon.

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density that allows for logarithmic growth during the assay period.

-

Compound Addition: Prepare serial dilutions of 4'-azidocytidine and control compounds in culture medium. Add the diluted compounds to the appropriate wells. Include a no-drug control and a positive control (e.g., another known HCV inhibitor).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours.[8]

-

Cell Lysis: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Data Analysis: Plot the luciferase activity against the compound concentration and determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

In Vitro HCV NS5B Polymerase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the activity of the recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase.

-

RNA template and primer (e.g., poly(A)/oligo(U)).

-

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP).

-

Radiolabeled nucleotide (e.g., [³H]UTP).

-

4'-Azidocytidine triphosphate (R1479-TP).

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT).

-

EDTA solution.

-

Filter paper (e.g., DE81).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, RNA template/primer, and a mixture of three unlabeled NTPs.

-

Inhibitor Addition: Add varying concentrations of 4'-azidocytidine triphosphate (R1479-TP) to the reaction tubes. Include a no-inhibitor control.

-

Initiation of Reaction: Add the recombinant NS5B polymerase and the radiolabeled NTP (e.g., [³H]UTP) to initiate the RNA synthesis reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an EDTA solution.

-

RNA Capture: Spot the reaction mixture onto DE81 filter paper and wash the filters to remove unincorporated nucleotides.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of RNA synthesis at each inhibitor concentration and calculate the inhibition constant (Ki) by fitting the data to an appropriate enzyme inhibition model.

Conclusion

4'-Azidocytidine, delivered as the prodrug Balapiravir, is a potent inhibitor of HCV replication. Its mechanism of action, involving intracellular phosphorylation to its active triphosphate form and subsequent chain termination of viral RNA synthesis by the NS5B polymerase, is a well-established paradigm for nucleoside analog antivirals. While the clinical development of Balapiravir for HCV was discontinued, the extensive research on 4'-azidocytidine has significantly contributed to our understanding of HCV virology and has informed the development of next-generation direct-acting antivirals. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 5. The novel nucleoside analog R1479 (4'-azidocytidine) is a potent inhibitor of NS5B-dependent RNA synthesis and hepatitis C virus replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balapiravir plus peginterferon alfa-2a (40KD)/ribavirin in a randomized trial of hepatitis C genotype 1 patients() - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. bmglabtech.com [bmglabtech.com]

Initial Studies on the Bioavailability of Balapiravir Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir (R1626) is a tri-isobutyrate ester prodrug of the nucleoside analog 4'-azidocytidine (R1479).[1] Developed to enhance the oral bioavailability of its parent compound, Balapiravir has been investigated as a potential antiviral agent against Hepatitis C virus (HCV) and Dengue virus.[2][3] The mechanism of action of the active compound, R1479, involves its intracellular phosphorylation to the active 5'-triphosphate metabolite, which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2] This technical guide provides a comprehensive overview of the initial studies on the bioavailability of Balapiravir Hydrochloride, presenting key data, experimental protocols, and relevant biological pathways.

Quantitative Bioavailability Data

Initial clinical studies have provided some insights into the pharmacokinetic profile of Balapiravir and its active metabolite, R1479. The following table summarizes the available quantitative data from a clinical trial in adult dengue patients (NCT01096576).

| Parameter | Value | Dosage Group | Notes |

| Plasma Maximum Concentration (Cmax) of R1479 | > 6 µM | 3000 mg Balapiravir | Achieved in 95% of patients within the first 12 hours of treatment.[4] |

| Dosing Regimen | 1500 mg or 3000 mg | N/A | Administered orally every 12 hours for 5 days.[4] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the initial studies of Balapiravir.

Clinical Trial in Adult Dengue Patients (NCT01096576)

This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety and efficacy of Balapiravir in adult male patients with confirmed Dengue virus infection.

-

Study Design: Patients were randomized to receive either Balapiravir (1500 mg or 3000 mg) or a placebo orally every 12 hours for 5 days.[4]

-

Pharmacokinetic Sampling: Serum samples for pharmacokinetic analysis were collected at pre-dose (time 0) and at 2, 4, 8, and 12 hours post-dose.[4]

-

Analytical Method: While specific details of the analytical method used in the clinical trial are not extensively published, the chemical stability of Balapiravir and R1479 has been studied using an ion pair high-performance liquid chromatography (HPLC) method with gradient elution. Azide release, a degradation product, was measured using a reversed-phase HPLC method with UV detection after derivatization.[1] It is highly probable that a similar validated HPLC-based method was used for the quantification of R1479 in the clinical trial serum samples.

In Vitro Antiviral Activity Assays

The antiviral activity of Balapiravir's active form, R1479, was assessed in various cell lines.

-

Cell Lines: Human hepatoma (Huh-7) cells, human macrophages, dendritic cells, and peripheral blood mononuclear cells (PBMCs) have been used to evaluate the antiviral efficacy.[2]

-

Methodology: The general principle of in vitro antiviral assays involves infecting the cell cultures with the virus and then treating them with different concentrations of the antiviral compound. The efficacy is typically determined by measuring the reduction in viral replication, often quantified by plaque assays or by measuring viral RNA levels using real-time polymerase chain reaction (RT-PCR).[2] The 50% effective concentration (EC50) is then calculated, representing the concentration of the drug that inhibits 50% of viral replication.

Signaling and Metabolic Pathways

The conversion of the prodrug Balapiravir to its active form and its subsequent mechanism of action involve several key steps.

Balapiravir Activation and Mechanism of Action

The following diagram illustrates the metabolic activation of Balapiravir and its inhibitory effect on viral replication.

Caption: Metabolic activation of Balapiravir to its active triphosphate form, which inhibits viral RdRp.

Impact of Host Cytokine Response on Balapiravir Efficacy

Research has indicated that the host's immune response to viral infection can negatively impact the efficacy of Balapiravir.

Caption: Dengue virus-induced cytokine production can impair the activation of Balapiravir's active metabolite.[5]

Conclusion

Initial studies on this compound demonstrated that as a prodrug, it could deliver the active antiviral agent R1479 into the systemic circulation. However, comprehensive public data on its absolute bioavailability remains limited. While early clinical trials provided some pharmacokinetic parameters, the drug's development was ultimately halted due to a combination of adverse side effects at higher doses and a lack of efficacy, particularly in the context of Dengue fever, where the host immune response was found to diminish its antiviral activity. The experimental protocols and pathways described herein provide a foundational understanding for researchers in the field of antiviral drug development.

References

- 1. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacy and Drug Development | Medires Publishing [mediresonline.org]

- 3. Balapiravir - Wikipedia [en.wikipedia.org]

- 4. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Balapiravir Hydrochloride in Viral Replication Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir hydrochloride (R1626) is the tri-isobutyrate ester prodrug of R1479 (4'-azidocytidine), a nucleoside analog that has demonstrated inhibitory activity against the replication of several RNA viruses.[1][2][3] Originally developed for the treatment of Hepatitis C Virus (HCV), its mechanism of action as a viral RNA-dependent RNA polymerase (RdRp) inhibitor has led to its investigation against other viruses, including Dengue virus (DENV).[1][4][5] Balapiravir itself is not active but is metabolized in vivo to the active compound R1479, which is then intracellularly phosphorylated to its triphosphate form. This active metabolite acts as a chain terminator when incorporated into newly synthesized viral RNA, thus inhibiting viral replication.

These application notes provide an overview of the use of this compound and its active form, R1479, in in-vitro viral replication inhibition assays, along with detailed protocols for researchers in virology and drug development.

Data Presentation

The antiviral activity of R1479, the active metabolite of Balapiravir, has been evaluated in various cell-based assays against different viruses. The following table summarizes the reported half-maximal effective concentration (EC50) values.

| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |

| Dengue Virus (DENV) | Huh-7 | Virus Yield Reduction | 1.9 - 11 | [1] |

| Dengue Virus (DENV-1, DENV-2, DENV-4) | Primary Human Macrophages | Virus Yield Reduction | 1.3 - 3.2 | [1] |

| Dengue Virus (DENV-1, DENV-2, DENV-4) | Primary Human Dendritic Cells | Virus Yield Reduction | 5.2 - 6.0 | [1] |

| Dengue Virus (DENV-2) | Human Peripheral Blood Mononuclear Cells (PBMCs) - Immediate Treatment | Virus Yield Reduction | 0.103 ± 0.013 | [6] |

| Dengue Virus (DENV-2) | Human Peripheral Blood Mononuclear Cells (PBMCs) - Delayed Treatment (24h post-infection) | Virus Yield Reduction | 12.85 | [6] |

Experimental Protocols

General Cell Culture and Virus Propagation

-

Cell Lines: Select a cell line susceptible to infection by the virus of interest (e.g., Huh-7, Vero, or primary cells like human macrophages). Maintain the cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Virus Stocks: Propagate virus stocks by infecting susceptible cells at a low multiplicity of infection (MOI). Harvest the virus-containing supernatant when cytopathic effects (CPE) are observed, clarify by centrifugation, and store at -80°C. Determine the virus titer using a standard method such as a plaque assay or TCID50 assay.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound or R1479 in a serum-free medium.

-

Virus Infection: Remove the growth medium from the cells and infect with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a mixture of 2X growth medium and 1.2% agarose containing the desired concentrations of the compound.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound.

-

Cell Seeding: Seed susceptible cells in 24-well or 48-well plates and grow to confluence.

-

Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the compound for a specified period (e.g., 2 hours). Then, infect the cells with the virus at a specific MOI (e.g., 0.1).

-

Incubation: Incubate the infected cells in the presence of the compound for a full replication cycle (e.g., 24-48 hours).

-

Virus Harvest: Collect the cell culture supernatant.

-

Virus Tittering: Determine the viral titer in the collected supernatant using a plaque assay or TCID50 assay.

-

Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. Determine the EC50 value as described for the plaque reduction assay.

Quantitative RT-PCR (qRT-PCR) Assay

This assay measures the effect of the compound on the levels of viral RNA.

-

Experimental Setup: Follow steps 1-3 of the Virus Yield Reduction Assay.

-

RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit.

-

qRT-PCR: Perform one-step or two-step qRT-PCR using primers and probes specific for a viral gene. Include a standard curve of known quantities of viral RNA to enable absolute quantification.

-

Data Analysis: Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH, actin). Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration and determine the EC50 value.

Mandatory Visualizations

References

- 1. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balapiravir | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. selleckchem.com [selleckchem.com]

- 6. journals.asm.org [journals.asm.org]

Application of Balapiravir: A Review of Preclinical and Clinical Development

Introduction

Balapiravir (also known as R-1626 or Ro4588161) is an experimental antiviral drug that was developed as a potential treatment for chronic Hepatitis C Virus (HCV) infection and was later investigated for Dengue Virus (DENV) infection.[1][2] It is a prodrug of the nucleoside analog R1479 (4'-azidocytidine), which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3][4][5] Despite initial promise, the clinical development of Balapiravir was halted due to a lack of efficacy and safety concerns.[1][2] This document provides an overview of the available information on Balapiravir, with a focus on its mechanism of action and the outcomes of clinical investigations.

Mechanism of Action

Balapiravir is designed to be orally bioavailable and is converted in the body to its active form, R1479 triphosphate. This active metabolite is a nucleoside analog that gets incorporated into the growing viral RNA chain by the viral RdRp. The presence of the 4'-azido group on the ribose sugar of R1479 leads to the termination of RNA chain elongation, thus inhibiting viral replication.[3][5][6] Both HCV and DENV possess RNA-dependent RNA polymerases with similar structures, which was the rationale for exploring Balapiravir's activity against Dengue.[3]

Caption: Mechanism of action of Balapiravir.

Application in Viral Infections: A Note on the Absence of Animal Model Data

Extensive searches for published literature detailing the application of Balapiravir in animal models of viral infections did not yield specific experimental data. The development of Balapiravir appears to have moved directly from in vitro studies to human clinical trials. The following sections summarize the findings from these human studies.

Balapiravir for Hepatitis C Virus (HCV)

Initial clinical trials in patients with chronic HCV infection showed that Balapiravir monotherapy could lead to a dose- and time-dependent reduction in plasma HCV RNA levels.[3] In a 14-day monotherapy study, the highest dose of 4500 mg twice daily resulted in a mean viral load reduction of 3.7 log10 IU/mL in treatment-naive individuals with HCV genotype 1.[2] Furthermore, a phase 2a study suggested a synergistic effect when Balapiravir was combined with pegylated interferon-α-2a (PEG-IFNα-2a) and ribavirin (RBV).[2]

However, longer-term treatment with Balapiravir in combination therapy was associated with significant hematological side effects, most notably lymphopenia (a reduction in the number of lymphocytes).[1][2] These adverse events could not be managed by dose adjustments, which ultimately led to the discontinuation of Balapiravir's development for HCV.[2]

Balapiravir for Dengue Virus (DENV)

The structural similarity between the RdRp of HCV and DENV prompted an investigation into Balapiravir for the treatment of Dengue fever.[3]

In Vitro Studies

The active form of Balapiravir, R1479, demonstrated activity against DENV-1, DENV-2, and DENV-4 in primary human macrophages and dendritic cells.[3] The mean 50% effective concentration (EC50) values were in a range considered pharmacologically achievable in humans.[3]

Human Clinical Trial

A randomized, double-blind, placebo-controlled trial was conducted in adult male patients with dengue. Participants received either a placebo, 1500 mg of Balapiravir, or 3000 mg of Balapiravir orally for five days.[3][7][8][9]

Key Findings:

-

Safety and Tolerability: Balapiravir was found to be well-tolerated, with an adverse event profile similar to that of the placebo group.[3][7][8][9]

-

Antiviral Efficacy: Despite achieving plasma concentrations of the active drug R1479 that were expected to be inhibitory based on in vitro data, Balapiravir showed no measurable effect on viral kinetics.[3][9] There were no significant differences in the time to clearance of viremia or NS1 antigenemia between the Balapiravir and placebo groups.[3]

-

Clinical Outcome: Balapiravir treatment did not reduce the fever clearance time or affect other clinical and laboratory markers of dengue severity.[3][9]

Quantitative Data from Human Dengue Trial

| Parameter | Placebo (n=32) | Balapiravir 1500 mg (n=10) | Balapiravir 3000 mg (n=22) |

| Median Time to Viremia Clearance (hours) | 120 | 120 | 120 |

| Median Time to NS1 Antigenemia Clearance (days) | 7 | 7 | 7 |

| Median Fever Clearance Time (hours) | 78.5 | 81.5 | 78.5 |

| Data summarized from a randomized controlled trial in adult dengue patients.[3] |

Reason for Lack of Efficacy in Dengue

Subsequent research suggested that the excess cytokine production triggered by DENV infection in peripheral blood mononuclear cells (PBMCs) prevents the efficient conversion of the prodrug Balapiravir into its active form, R1479.[1] This effectively "depotentiates" the drug in infected individuals.[4]

Caption: Hypothesized mechanism of Balapiravir's lack of efficacy in Dengue.

Balapiravir is a polymerase inhibitor that, despite a sound theoretical mechanism of action and some early promising results in HCV, failed in clinical development for both HCV and Dengue. The lack of efficacy in Dengue, attributed to the host's immune response interfering with the drug's activation, and the unacceptable side effects in long-term HCV treatment, led to the cessation of its development. There is a notable absence of published data on the use of Balapiravir in animal models, with research having prioritized human clinical trials. Therefore, no detailed protocols for its application in animal models can be provided. The story of Balapiravir serves as an important case study in antiviral drug development, highlighting the challenges of translating in vitro activity into in vivo efficacy, particularly for acute viral illnesses characterized by a strong inflammatory response.

References

- 1. Balapiravir - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Balapiravir | CAS:690270-29-2 | Polymerase inhibitor,anti-HCV | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A randomized, double-blind placebo controlled trial of balapiravir, a polymerase inhibitor, in adult dengue patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Analysis of Balapiravir by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balapiravir is an investigational antiviral agent. As with any pharmaceutical compound in development, robust and reliable analytical methods are crucial for its characterization, quantification in various matrices, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of pharmaceutical compounds. This document provides a detailed application note and a representative protocol for the quantitative determination of Balapiravir using Reverse-Phase HPLC (RP-HPLC) with UV detection.

Disclaimer: The following protocol is a representative method based on established principles of HPLC for antiviral compounds. This method should be considered a starting point and will require optimization and validation for specific applications and matrices.

Principle of the Method

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Balapiravir from potential impurities and degradation products. The separation is achieved on a C18 stationary phase, which is a non-polar hydrocarbon, using a polar mobile phase. The analyte is retained on the column based on its hydrophobicity. By manipulating the composition of the mobile phase, the retention and elution of Balapiravir can be controlled. A UV detector is used for the quantification of the analyte by measuring its absorbance at a specific wavelength.

Experimental Protocols

Instrumentation and Materials

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Visible or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., ChemStation, Empower, Chromeleon).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

0.45 µm membrane filters for solvent filtration.

-

0.22 µm syringe filters for sample filtration.

Chemicals and Reagents:

-

Balapiravir reference standard (purity >99%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or purified to 18.2 MΩ·cm).

-

Phosphoric acid (analytical grade).

-

Ammonium acetate (analytical grade).

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions for the analysis of Balapiravir.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 20 mM Ammonium acetate buffer (pH 4.5) B: Acetonitrile |

| Gradient | Isocratic: 60% A and 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase Preparation (20 mM Ammonium Acetate, pH 4.5):

-

Weigh 1.54 g of ammonium acetate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH to 4.5 with dilute phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio. For isocratic elution, mix 600 mL of the buffer (Solvent A) with 400 mL of acetonitrile (Solvent B).

-

Degas the mobile phase by sonication for 15-20 minutes before use.

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Balapiravir reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

-

Allow the solution to cool to room temperature and make up the volume to 10 mL with the diluent.

Working Standard Solutions for Calibration Curve:

-

Prepare a series of working standard solutions by serially diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (for drug substance):

-

Accurately weigh a quantity of the sample equivalent to 10 mg of Balapiravir into a 10 mL volumetric flask.

-

Follow the same procedure as for the standard stock solution preparation.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |